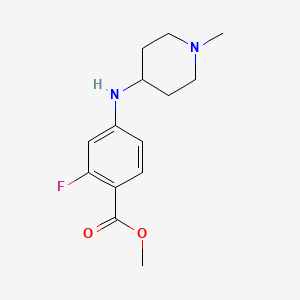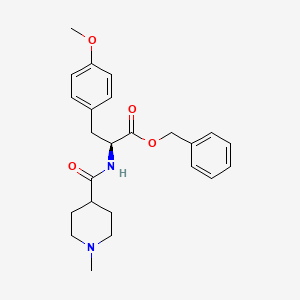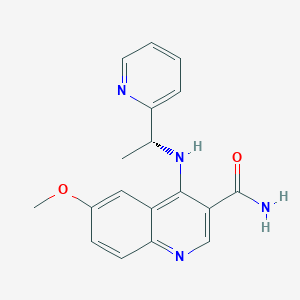
(R)-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, anticancer, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Amidation: The carboxamide group at the 3-position is introduced through amidation reactions, often using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Substitution with Pyridin-2-yl Ethylamine: The final step involves the substitution of the amino group with pyridin-2-yl ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Medicine
In medicine, ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes. Additionally, it can bind to receptors on the cell surface, triggering signaling pathways that result in cell death or inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure similar to ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide but lacks the methoxy and carboxamide groups.
Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.
Quinacrine: Another antimalarial drug with a similar quinoline structure but different functional groups.
Uniqueness
®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its methoxy and carboxamide groups enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C18H18N4O2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
6-methoxy-4-[[(1R)-1-pyridin-2-ylethyl]amino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-11(15-5-3-4-8-20-15)22-17-13-9-12(24-2)6-7-16(13)21-10-14(17)18(19)23/h3-11H,1-2H3,(H2,19,23)(H,21,22)/t11-/m1/s1 |
InChI-Schlüssel |
PAYXETGIPVFJOQ-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=N1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)OC |
Kanonische SMILES |
CC(C1=CC=CC=N1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


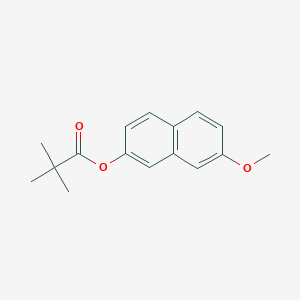
![4'-Nitro-[1,1'-biphenyl]-4-thiol](/img/structure/B14120359.png)
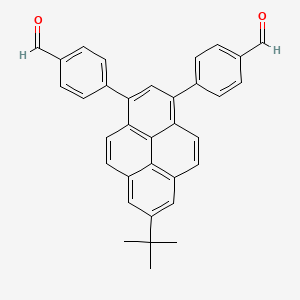
![3-{[3-(3-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14120376.png)


![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)
![Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate](/img/structure/B14120405.png)

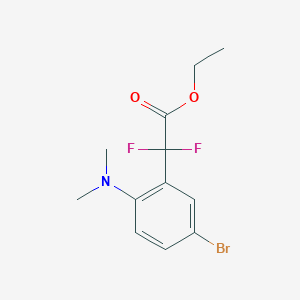
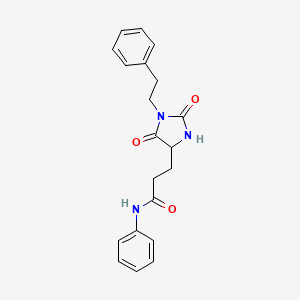
![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)
